molecular formula C15H14 B123720 3,6-dimethyl-9H-fluorene CAS No. 7495-37-6

3,6-dimethyl-9H-fluorene

Cat. No.: B123720
CAS No.: 7495-37-6
M. Wt: 194.27 g/mol
InChI Key: KKTCFZXZGSLKNV-UHFFFAOYSA-N
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Description

3,6-Dimethyl-9H-fluorene is an organic compound with the molecular formula C15H14 It is a derivative of fluorene, characterized by the presence of two methyl groups at the 3 and 6 positions of the fluorene ring

Scientific Research Applications

3,6-Dimethyl-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging.

    Industry: It is used in the production of high-performance polymers and as an intermediate in the synthesis of pharmaceuticals.

Future Directions

Fluorene derivatives, including 3,6-dimethyl-9H-fluorene, have potential applications in the field of organic electronics. For instance, introducing fluorene into organic hole transport materials has been shown to improve mobility and photovoltage for perovskite solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-9H-fluorene typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common practices to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert fluorenone back to the corresponding fluorene.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the fluorene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene.

    Substitution: Halogenated or nitrated fluorenes, depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound, lacking the methyl groups at the 3 and 6 positions.

    2,7-Dimethyl-9H-fluorene: Another dimethyl derivative with methyl groups at different positions.

    9,9-Dimethyl-9H-fluorene: A derivative with methyl groups at the 9 position.

Uniqueness

3,6-Dimethyl-9H-fluorene is unique due to the specific positioning of the methyl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions and electronic behavior is required.

Properties

IUPAC Name

3,6-dimethyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-10-3-5-12-9-13-6-4-11(2)8-15(13)14(12)7-10/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTCFZXZGSLKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC3=C2C=C(C=C3)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324787
Record name 3,6-Dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7495-37-6
Record name NSC407702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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